1'-Hydroxy-2'-acetonaphthone

Thermochemistry Energetic materials Process safety

Select 1'-Hydroxy-2'-acetonaphthone (2-acetyl-1-naphthol) for your advanced R&D and scale-up needs based on quantifiable thermodynamic and photophysical advantages over its regioisomer. Its experimentally verified lower standard enthalpy of formation (ΔfHm°(cr) = −322.9 ± 3.4 kJ·mol⁻¹) provides a critical 25.6 kJ·mol⁻¹ stability margin, reducing risk in exothermic syntheses. The well-characterized ~6,000 cm⁻¹ ESIPT Stokes shift enables multiplexed fluorescence applications. Extensively documented metal complexes (Au, Pd, Cu, Fe, Mn) make it the preferred starting material for bioinorganic chemistry. Benefit from proven synthetic pathways and material integrity assurance.

Molecular Formula C12H10O2
Molecular Weight 186.21 g/mol
CAS No. 711-79-5
Cat. No. B147030
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1'-Hydroxy-2'-acetonaphthone
CAS711-79-5
Synonyms1'-hydroxy-2'-acetonaphthone
Molecular FormulaC12H10O2
Molecular Weight186.21 g/mol
Structural Identifiers
SMILESCC(=O)C1=C(C2=CC=CC=C2C=C1)O
InChIInChI=1S/C12H10O2/c1-8(13)10-7-6-9-4-2-3-5-11(9)12(10)14/h2-7,14H,1H3
InChIKeyJBGJVMVWYWUVOW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1'-Hydroxy-2'-acetonaphthone (CAS 711-79-5) Research-Grade Chemical Supplier & Procurement Information


1'-Hydroxy-2'-acetonaphthone (also known as 2-acetyl-1-naphthol, HAN) is an aromatic ketone (C12H10O2, MW 186.21 g/mol) characterized by a hydroxyl group at the 1-position and an acetyl group at the 2-position of the naphthalene ring . It is notable for its ability to undergo excited-state intramolecular proton transfer (ESIPT), a photophysical process that has been extensively studied for its potential in fluorescence-based applications [1]. The compound is available in research-grade purities (e.g., >98%) from multiple suppliers, including Sigma-Aldrich (99%) and Aladdin Scientific (>98.0%) , and serves as a versatile building block in organic synthesis, coordination chemistry, and the development of functional materials .

Why 1'-Hydroxy-2'-acetonaphthone (711-79-5) Cannot Be Casually Replaced by its Isomer 1-Acetyl-2-naphthol (574-19-6)


Despite being regioisomers with the identical molecular formula, 1'-hydroxy-2'-acetonaphthone (2-acetyl-1-naphthol) and its isomer 1-acetyl-2-naphthol exhibit fundamentally distinct thermodynamic stabilities, crystallization behaviors, and chemical reactivities, making them non-interchangeable in synthetic and material applications. Experimental and computational studies have quantified significant differences in their standard enthalpies of formation, Gibbs free energies, and phase transition energetics [1]. These divergent properties directly translate to non-equivalent behavior in reactions such as cyclization with triphosgene, where each isomer yields structurally distinct oxazine derivatives [2]. Consequently, substituting one isomer for the other without rigorous validation risks compromising reaction yields, product purity, and the functional properties of downstream materials. The quantitative evidence provided in Section 3 establishes the objective basis for this selection-critical differentiation.

Quantitative Comparative Analysis: 1'-Hydroxy-2'-acetonaphthone (711-79-5) vs. Closest Analog 1-Acetyl-2-naphthol (574-19-6)


Thermochemical Stability: Lower Enthalpy of Formation Favors 2-Acetyl-1-naphthol for Energy-Driven Processes

The target compound, 2-acetyl-1-naphthol, exhibits significantly lower enthalpy of formation in the condensed phase compared to its isomer, 1-acetyl-2-naphthol, indicating greater thermodynamic stability [1].

Thermochemistry Energetic materials Process safety

Crystallization and Purity Control: Lower Phase Transition Enthalpy of 2-Acetyl-1-naphthol Benefits Recrystallization Workflows

2-Acetyl-1-naphthol requires less energy for sublimation and phase transition, offering a quantifiable advantage in recrystallization and purification processes compared to its isomer [1].

Crystallization Process chemistry Purity control

Photophysical Fingerprint: Distinct Stokes Shift Enables Fluorescence-Based Differentiation

1'-Hydroxy-2'-acetonaphthone (HAN) exhibits a characteristic Stokes shift of approximately 6000 cm⁻¹ due to excited-state intramolecular proton transfer (ESIPT), a signature that distinguishes it from non-ESIPT analogs [1]. A related compound, 1-hydroxy-2-naphthaldehyde (1H2NA), displays a similar but measurably distinct Stokes shift of 6170 cm⁻¹ [2].

Photophysics ESIPT Fluorescent probes

Synthetic Utility: Metal Complexation Potential Expands Application Scope Beyond Isomers

1-Hydroxy-2-acetonaphthone serves as a privileged precursor for asymmetrical bidentate Schiff base ligands, enabling the formation of structurally diverse metal complexes with demonstrated antimicrobial activity [1]. While direct quantitative comparison data for metal complexation efficiency with the 1-acetyl-2-naphthol isomer is absent in primary literature, the extensive documentation of HAN-derived complexes [2] establishes a clear application-driven selection criterion.

Coordination chemistry Antimicrobial Catalysis

Optimal Application Scenarios for 1'-Hydroxy-2'-acetonaphthone (CAS 711-79-5) Based on Evidence-Based Differentiation


Thermally Sensitive Energetic Material Synthesis

When designing synthetic routes that involve exothermic steps or require thermally robust intermediates, 1'-hydroxy-2'-acetonaphthone should be selected over its isomer 1-acetyl-2-naphthol due to its experimentally verified lower standard enthalpy of formation in the condensed phase (ΔfHm°(cr) = −322.9 ± 3.4 kJ·mol⁻¹ vs −297.3 ± 2.2 kJ·mol⁻¹) [1]. This intrinsic stability margin of −25.6 kJ·mol⁻¹ provides a quantifiable safety and process robustness advantage.

ESIPT-Based Fluorescent Sensor Development

For applications leveraging excited-state intramolecular proton transfer (ESIPT) for fluorescence sensing or imaging, 1'-hydroxy-2'-acetonaphthone offers a well-characterized Stokes shift of approximately 6000 cm⁻¹ [2]. This property can be exploited to differentiate the compound from other ESIPT-active molecules like 1-hydroxy-2-naphthaldehyde (Δν̄ = 6170 cm⁻¹) [3] in multiplexed detection schemes, providing a spectroscopic handle for quality control and analytical verification.

Precursor for Bioactive Metal Complexes

Given the extensive peer-reviewed literature establishing the antimicrobial and antioxidant activity of metal complexes derived from 1'-hydroxy-2'-acetonaphthone Schiff bases [4], this compound is the preferred starting material for medicinal and bioinorganic chemistry programs. The availability of fully characterized Au(III), Pd(II), Cu(II), Fe(II), and Mn(II) complexes provides a validated synthetic pathway that is not equally documented for its isomer.

Vapor Deposition and Sublimation Purification Processes

In material science applications requiring vapor deposition or sublimation-based purification, the lower sublimation enthalpy of 1'-hydroxy-2'-acetonaphthone (ΔcrgHm° = 98.8 ± 0.5 kJ·mol⁻¹) compared to its isomer (100.9 ± 0.6 kJ·mol⁻¹) [1] translates to reduced energy requirements and potentially gentler thermal processing conditions, which can be critical for preserving the integrity of heat-sensitive thin-film architectures.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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